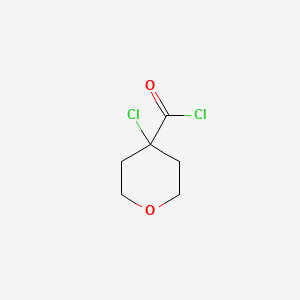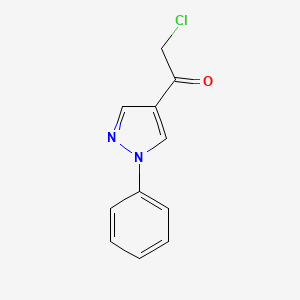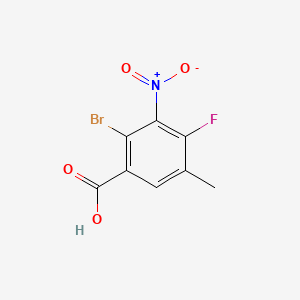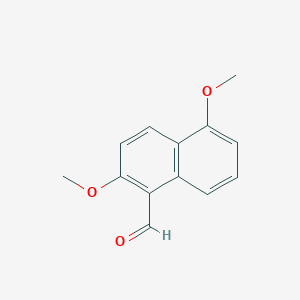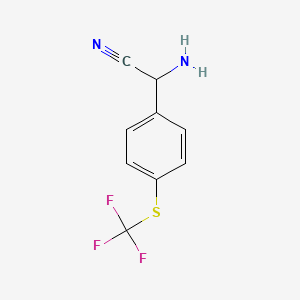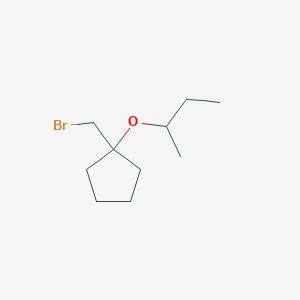
1-(Bromomethyl)-1-(sec-butoxy)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-(sec-butoxy)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a sec-butoxy group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(sec-butoxy)cyclopentane typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, such as cyclization reactions of linear precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl-substituted cyclopentane derivative using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Introduction of the sec-Butoxy Group: The sec-butoxy group can be introduced through an etherification reaction, where a suitable cyclopentanol derivative reacts with sec-butyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-(sec-butoxy)cyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can undergo oxidation reactions, where the bromomethyl group is oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted cyclopentane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl cyclopentane derivatives.
Oxidation: Formation of cyclopentanecarboxaldehyde or cyclopentanecarboxylic acid.
Reduction: Formation of methyl-substituted cyclopentane.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-(sec-butoxy)cyclopentane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with specific biological activities.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Chemical Biology: Employed in the study of biological pathways and mechanisms through the incorporation of the compound into biologically active molecules.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-(sec-butoxy)cyclopentane depends on its specific application and the context in which it is used. In general, the compound can interact with various molecular targets through its reactive bromomethyl group, which can form covalent bonds with nucleophilic sites on proteins, nucleic acids, or other biomolecules. This interaction can modulate the activity of the target molecules and influence biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Chloromethyl)-1-(sec-butoxy)cyclopentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-(tert-butoxy)cyclopentane: Similar structure but with a tert-butoxy group instead of a sec-butoxy group.
1-(Bromomethyl)-1-(sec-butoxy)cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
1-(Bromomethyl)-1-(sec-butoxy)cyclopentane is unique due to the combination of its bromomethyl and sec-butoxy substituents on a cyclopentane ring. This specific arrangement imparts distinct reactivity and properties compared to other similar compounds, making it valuable for targeted applications in organic synthesis and research.
Propriétés
Formule moléculaire |
C10H19BrO |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-butan-2-yloxycyclopentane |
InChI |
InChI=1S/C10H19BrO/c1-3-9(2)12-10(8-11)6-4-5-7-10/h9H,3-8H2,1-2H3 |
Clé InChI |
DIUFKUSGMCMKAJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC1(CCCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


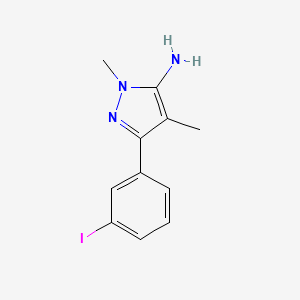
![1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)
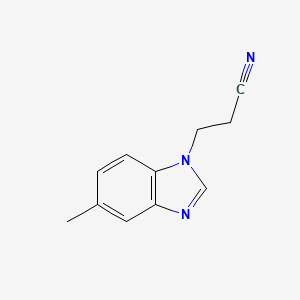
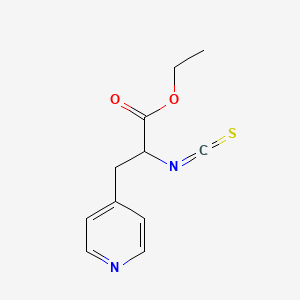
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
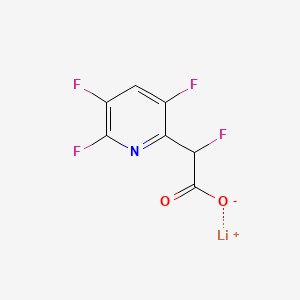
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)
